N'-(3-chlorophenyl)-2-phenylacetohydrazide
Description
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-4-8-13(10-12)16-17-14(18)9-11-5-2-1-3-6-11/h1-8,10,16H,9H2,(H,17,18) |
InChI Key |
SQNCICZCMAXQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The most common method for preparing N'-(3-chlorophenyl)-2-phenylacetohydrazide involves the acid-catalyzed condensation of phenylacetic acid hydrazide with 3-chloroacetophenone. This reaction proceeds via nucleophilic acyl substitution, where the hydrazide attacks the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.
Typical Procedure
-
Reactants : Phenylacetic acid hydrazide (0.1 mol, 15.0 g) and 3-chloroacetophenone (0.1 mol, 15.4 g) are dissolved in ethanol.
-
Catalyst : Glacial acetic acid (1–2 mL) is added to facilitate imine formation.
-
Reaction Conditions : The mixture is refluxed at 80–85°C for 4–6 hours.
-
Workup : The product is precipitated by cooling, filtered, and recrystallized from ethanol or dimethylformamide (DMF).
Yield : 65–72% (depending on solvent purity and reaction time).
Solvent Effects
Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate proton transfer. Alternatives like methanol or isopropanol may reduce yields by 10–15% due to lower boiling points or solubility issues.
Temperature and Time
Prolonged reflux (>6 hours) risks side reactions, such as over-dehydration or hydrolysis. Controlled heating at 80°C for 4 hours balances efficiency and product stability.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A modified procedure involves:
Solid-State Mechanochemical Synthesis
Grinding reactants in a ball mill with a catalytic amount of acetic acid achieves 60–65% yield within 1 hour. This solvent-free method is eco-friendly but requires post-reaction washing to remove unreacted starting materials.
Characterization and Analytical Data
Spectral Analysis
Elemental Analysis
Calculated for C15H13ClN2O : C, 64.18; H, 4.67; N, 9.97.
Found : C, 64.22; H, 4.63; N, 9.93.
Melting Point
The compound typically melts at 187–189°C, consistent with its crystalline structure and purity.
Comparative Evaluation of Methods
| Method | Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Conventional Reflux | EtOH, 80°C, 4 h | 65–72 | 98–99 | 4–6 |
| Microwave | EtOH, 100°C, 0.5 h | 70–75 | 97–98 | 0.3–0.5 |
| Mechanochemical | Solvent-free, 1 h | 60–65 | 95–96 | 1 |
Challenges and Troubleshooting
Impurity Formation
Side products like N,N-diarylhydrazines may form if stoichiometry is unbalanced. Recrystallization from DMF or column chromatography (silica gel, ethyl acetate/hexane) resolves this.
Sensitivity to Moisture
The hydrazide intermediate is hygroscopic. Reactions must be conducted under anhydrous conditions, and products stored in desiccators.
Industrial-Scale Considerations
Pilot-scale syntheses (1 kg batches) use continuous flow reactors to enhance heat transfer and reduce reaction times. Ethanol is recovered via distillation, achieving 90% solvent reuse and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenylacetohydrazides.
Scientific Research Applications
Synthesis Methodology
| Step | Description |
|---|---|
| 1 | Combine 3-chlorobenzoyl chloride and phenylacetic acid hydrazide in dichloromethane. |
| 2 | Add triethylamine to neutralize hydrochloric acid produced during the reaction. |
| 3 | Stir the reaction mixture at room temperature for several hours. |
| 4 | Purify the product through recrystallization. |
Chemistry
In chemistry, N'-(3-chlorophenyl)-2-phenylacetohydrazide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various chemical reactions.
Biology
Research has shown that this compound exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development.
Case Study: Antimicrobial Activity
A study evaluated the compound's antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Pseudomonas aeruginosa | 10 | 17 |
Medicine
In the medical field, this compound is being explored for its therapeutic potential. Its mechanism of action involves interactions with biological macromolecules, which can inhibit specific enzymes or receptors linked to disease processes.
Case Study: Anticancer Activity
Research into the compound's anticancer properties revealed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies suggest promising activity.
Industrial Applications
This compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing dyes and pigments used in various industries.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N'-(3-chlorophenyl)-2-phenylacetohydrazide with analogous hydrazide derivatives, focusing on structural variations, synthetic yields, melting points, and spectroscopic properties.
Table 1: Comparative Data for Hydrazide Derivatives
Structural and Electronic Effects
- Chlorine Substituent Position: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in 2e . In 2e and 2f, the ethanimidoyl linker introduces E/Z isomerism, evidenced by split NH₂ and NH signals in ¹H-NMR (e.g., δ 6.68 and 6.23 ppm for NH₂ in 2e) .
- This is reflected in its higher molecular weight (572.20 vs. 260.72) and distinct IR bands (e.g., ν C=S at 1047 cm⁻¹) .
- Electron-Withdrawing Groups: The nitro group in N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide enhances electrophilicity, likely lowering LUMO energy and influencing reactivity in condensation reactions.
Spectroscopic Signatures
¹H-NMR Shifts :
IR and Mass Spectrometry :
Biological Activity
N'-(3-chlorophenyl)-2-phenylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and antibacterial properties. The findings are supported by data tables and relevant case studies from diverse research sources.
Chemical Structure and Properties
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-). The specific structure includes a 3-chlorophenyl group and a phenylacetohydrazide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O |
| Molecular Weight | 285.74 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses, including the Ebola virus. The compound's derivatives demonstrated significant antiviral activity with varying effective concentrations (EC50).
Table 2: Antiviral Activity Against Ebola Virus
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| This compound | 0.37 | 1.70 | 4.59 |
| Other derivatives | Varies | Varies | Varies |
The selectivity index (SI) indicates the compound's safety profile, with higher values suggesting better therapeutic potential.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In a carrageenan-induced paw edema model, compounds similar to this compound exhibited significant inhibition of inflammation.
Table 3: Anti-inflammatory Activity Data
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 46.27 | 0.0440 |
| Indomethacin (Standard) | 47.76 | - |
These results indicate that the compound possesses notable anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Activity
The antibacterial properties of this compound have been explored through in vitro studies against various bacterial strains. The compound showed varied antibacterial activities against Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These findings suggest that this compound could be developed into an effective antibacterial agent.
Case Studies
- Ebola Virus Study : A study published in April 2023 evaluated several derivatives of this compound for their effectiveness against the Ebola virus, revealing promising antiviral properties and a favorable selectivity index .
- Anti-inflammatory Research : In a comparative study with Indomethacin, this compound demonstrated significant anti-inflammatory effects in vivo, indicating its potential as a safer alternative for treating inflammatory conditions .
- Antibacterial Screening : Various derivatives were screened for antibacterial activity, showing effectiveness against clinically relevant strains, thereby supporting further development as a therapeutic agent .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagent | Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Nitroaniline | Methanol | – | Reflux, 4 h | 82–88% | |
| 3-Chlorobenzaldehyde | Methanol | HCl | RT, 4 h | 80% | |
| Ethanimidoyl derivative | – | – | Microwave, 100°C | 84% |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- 1H/13C NMR : Identifies tautomerism (e.g., E/Z isomerism in NH and CH2 groups, δ 9.63–9.48 ppm for NH in ) and aromatic proton splitting patterns .
- EI-MS : Confirms molecular ion peaks (e.g., m/z 375.8 for a related glucopyranosyl derivative in ).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software (e.g., monoclinic P21 space group in ) .
Q. Table 2: Key NMR Signals for Analogous Compounds
| Proton/Group | δ (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| NH (E/Z isomers) | 9.63, 9.48 | Singlet | Hydrazide NH | |
| Aromatic H | 7.39–7.19 | Multiplet | 3-Chlorophenyl/Ph | |
| CH2 (acetohydrazide) | 3.73, 3.36 | Singlet | Methylene bridge |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for hydrazide derivatives?
Answer:
Contradictions often arise from:
- Tautomerism/E-Z isomerism : Use variable-temperature NMR to observe dynamic equilibria or computational modeling (DFT) to predict stable conformers .
- Crystallographic validation : SHELXL-refined X-ray structures () provide definitive bond lengths and angles to reconcile spectral assignments .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., aromatic protons in ) and confirms spatial proximity of protons .
Methodological Steps:
Perform VT-NMR to detect temperature-dependent signal changes.
Compare experimental data with computed spectra (Gaussian, ORCA).
Use SHELXPRO for crystallographic data refinement .
Advanced: What strategies optimize reaction yields for this compound derivatives?
Answer:
Optimization strategies include:
- Catalyst screening : Acidic (HCl) or basic conditions to accelerate condensation .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 84% yield in ) .
- Solvent polarity : High-boiling solvents (DMF, ethanol) enhance reactivity of sterically hindered substrates .
- Intermediate monitoring : TLC or HPLC tracks reaction progress and purity .
- Reagent : 2-Phenylacetohydrazide + 3-chlorophenyl ethanimidoyl.
- Conditions : Microwave, 100°C, 30 min.
- Yield : 84% with recrystallization from DMSO.
Advanced: How do researchers address challenges in crystallizing hydrazide derivatives for X-ray analysis?
Answer:
- Solvent selection : Slow evaporation from ethanol/DMF mixtures produces high-quality crystals () .
- Hydrogen-bonding analysis : Graph set analysis () identifies robust supramolecular motifs (e.g., R₂²(8) rings) that stabilize crystal lattices .
- Disorder resolution : SHELXL refinement models positional disorder in flexible hydrazide chains .
- Space group : Monoclinic P21.
- Unit cell parameters : a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å, β = 96.055° .
Basic: What biological activities are associated with this compound derivatives?
Answer:
Reported activities include:
- Anti-convulsant : Rodent models show reduced seizure duration at 50–200 mg/kg doses () .
- Anti-inflammatory : COX-2 inhibition assays (IC50 values) in macrophage cell lines () .
- Antimicrobial : Structure-activity relationships (SAR) guided by electron-withdrawing substituents (e.g., nitro groups in ) .
Methodological Note:
- In vitro assays : Enzyme inhibition (e.g., COX-2) with IC50 determination via spectrophotometry.
- In vivo models : MES (maximal electroshock) or PTZ (pentylenetetrazol) tests for anticonvulsant screening .
Advanced: How can computational tools aid in the design of novel hydrazide derivatives?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., COX-2) .
- DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- QSAR models : Relate substituent electronic effects (Hammett σ constants) to bioactivity .
Example Workflow:
Generate 3D structures with Avogadro.
Dock into protein active sites (PDB: 1PXX for COX-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
